molecular formula C14H21N3O3 B7987533 (R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987533
M. Wt: 279.33 g/mol
InChI Key: RANOAMQAVCVKOQ-LLVKDONJSA-N
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Description

(R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 3-methyl-pyrazine substituent linked via an ether (-O-) bond. This compound is primarily used in medicinal chemistry as an intermediate for synthesizing biologically active molecules targeting receptors such as nicotinic acetylcholine receptors (nAChRs) . It has been cataloged by CymitQuimica (Ref: 10-F089842) but is currently discontinued . Its structure combines steric bulk (tert-butyl group) with a heteroaromatic pyrazine ring, which may enhance binding affinity in enzyme or receptor interactions.

Properties

IUPAC Name

tert-butyl (3R)-3-(3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-12(16-7-6-15-10)19-11-5-8-17(9-11)13(18)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANOAMQAVCVKOQ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrazine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the pyrazine and pyrrolidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazine or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar pyrrolidine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Compounds with pyrazine moieties are often investigated for their ability to inhibit cancer cell proliferation.

Molecular Docking Studies

In silico studies have been conducted using molecular docking techniques to predict how (R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester interacts with biological targets. These studies assess:

  • Binding Affinities : Evaluating the strength of interaction between the compound and target proteins.
  • Conformational Stability : Understanding how the compound maintains its structure upon binding.

Such studies provide insights into the compound's potential efficacy as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which may include:

  • Reactions involving pyrrolidine derivatives : Utilizing established synthetic pathways to modify existing compounds.

Exploring derivatives of this compound may lead to enhanced biological activity or reduced side effects, making it an attractive candidate for further research.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-Methylpyridin-2-yl)pyrrolidinePyrrolidine ring with methylpyridyl groupAntimicrobial
3-(Pyrazin-2-yloxy)pyrrolidineSimilar ether functionalityAnticancer
4-(Methylthio)pyrrolidineContains sulfur; affects reactivityNeuroprotective

This table highlights how this compound compares with other similar compounds in terms of structure and biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities associated with pyrrolidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to (R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Research has indicated that certain pyrazine-containing compounds can inhibit tumor growth in various cancer cell lines, suggesting that (R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine may possess similar properties.

Mechanism of Action

The mechanism of action of ®-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazine/Pyrimidine Ring

Key Compounds :

(R)-3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Substituent : Sulfur (S) replaces oxygen (O) in the linker.
  • Molecular Formula : C₁₄H₂₁N₃O₂S vs. C₁₄H₂₁N₃O₃ (target compound).
  • Impact : The sulfur atom increases lipophilicity (logP) and may alter metabolic stability due to resistance to oxidative degradation. However, the larger atomic radius of sulfur could reduce hydrogen-bonding efficiency compared to oxygen .

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester Substituent: Quinoxaline (a bicyclic aromatic system) replaces pyrazine. Molecular Formula: C₁₇H₂₁N₃O₃. However, increased molecular weight (293.36 g/mol) may reduce solubility .

(S)-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Substituent: Amino (-NH-) replaces ether (-O-). Impact: The amino group introduces hydrogen-bond donor capacity, which could improve target affinity but may also increase susceptibility to enzymatic hydrolysis .

Heterocyclic Core Modifications

Key Compounds :

(R)-3-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Core: Pyrimidine (two nitrogen atoms) replaces pyrazine. Substituents: Methoxy (-OCH₃) and methylsulfanyl (-SMe). Methoxy and methylsulfanyl groups enhance steric hindrance and modulate lipophilicity .

(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Core: Pyrimidine with 4,6-dimethyl substituents. Molecular Formula: C₁₅H₂₃N₃O₃.

Functional Group Variations on the Pyrrolidine Ring

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Substituent: Methanesulfonyl group on the pyrrolidine nitrogen. Impact: The sulfonyl group enhances electronegativity, improving solubility in polar solvents but possibly reducing membrane permeability .

trans-3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Substituent : Azido (-N₃) and methoxy (-OCH₃) groups.
  • Impact : Azido groups enable click chemistry applications, while methoxy improves metabolic stability .

Biological Activity

(R)-3-(3-Methyl-pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative with a complex structure that includes a pyrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O3C_{14}H_{21}N_{3}O_{3} with a molecular weight of approximately 277.34 g/mol. The structure features a pyrrolidine ring, a carboxylic acid group, and a tert-butyl ester, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound often exhibit significant biological activities. In silico studies have predicted interactions with various biological targets, suggesting potential therapeutic applications. Below is a summary of the biological activities reported for this compound:

Activity Description
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential efficacy in inhibiting cancer cell proliferation through various pathways.
Neuroprotective May offer protective effects on neuronal cells, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to structural similarities .
  • Anticancer Properties :
    • In vitro assays indicated that derivatives of pyrrolidine compounds have shown significant anticancer activity by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of kinase pathways which are crucial in cancer progression .
  • Neuroprotective Effects :
    • Research highlighted the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration, where they were shown to reduce oxidative stress and inflammation, critical factors in diseases like Alzheimer's .

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with a pyrazine derivative under controlled conditions using reagents like tert-butyl chloroformate. The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with specific protein targets, modulation of signaling pathways, and potential inhibition of key enzymes involved in disease processes.

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